molecular formula C7H15NO2 B8073949 (2S)-2-(methylazaniumyl)hexanoate

(2S)-2-(methylazaniumyl)hexanoate

Cat. No.: B8073949
M. Wt: 145.20 g/mol
InChI Key: FPDYKABXINADKS-LURJTMIESA-N
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Description

Its chemical formula is C8H16Br2Cu2S4 . This compound is a coordination complex involving copper and bromide ions, stabilized by a tetradentate thioether macrocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane typically involves the reaction of copper(I) bromide with 1,4,7,10-tetrathiacyclododecane in a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) ion. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired complex is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive copper(I) bromide and the thioether ligand.

Chemical Reactions Analysis

Types of Reactions

Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane can undergo various types of chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under appropriate conditions.

    Substitution: The bromide ions can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the copper(I) center.

    Substitution: Ligands such as phosphines or amines can be used to replace the bromide ions in the complex.

Major Products Formed

    Oxidation: The major product would be a copper(II) complex with the same thioether ligand.

    Substitution: The major products would be new coordination complexes with the substituted ligands.

Scientific Research Applications

Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane exerts its effects involves the coordination of the copper(I) center with the thioether ligand. This coordination stabilizes the copper(I) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application, such as catalysis or interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Bis(copper(I)chloride) 1,4,7,10-tetrathiacyclododecane
  • Bis(copper(I)iodide) 1,4,7,10-tetrathiacyclododecane
  • Bis(copper(I)thiocyanate) 1,4,7,10-tetrathiacyclododecane

Uniqueness

Bis(copper(I)bromide) 1,4,7,10-tetrathiacyclododecane is unique due to the specific coordination environment provided by the bromide ions and the thioether ligand. This unique coordination can influence the reactivity and stability of the copper(I) center, making it distinct from similar compounds with different halide or pseudohalide ligands .

Properties

IUPAC Name

(2S)-2-(methylazaniumyl)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-6(8-2)7(9)10/h6,8H,3-5H2,1-2H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDYKABXINADKS-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)[O-])[NH2+]C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)[O-])[NH2+]C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17343-27-0
Record name N-Methyl-L-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17343-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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